

Reproducibility of NS19504 Effects: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: NS 504

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An objective analysis of the experimental data on the BK channel activator NS19504, its reproducibility across different laboratories, and a comparison with alternative KCa channel modulators.

This guide provides a comprehensive overview of the pharmacological effects of NS19504, a well-documented activator of the large-conductance Ca^{2+} -activated potassium (BK) channel. For researchers and drug development professionals, understanding the consistency of a compound's effects across different experimental settings is paramount. This document summarizes key quantitative data from published studies, details the experimental protocols used, and visually represents the underlying signaling pathways and workflows.

Data Presentation: Quantitative Comparison of NS19504 Effects

The following tables summarize the quantitative effects of NS19504 as reported in various studies, including data from the foundational research and independent validation. This allows for a direct comparison of its potency and selectivity.

Table 1: Potency of NS19504 on BK Channels Across Different Studies

Laboratory/ Study	Cell Type/Tissue	Experiment al Method	Key Parameter	Value	Citation
Nausch et al. (2014)	HEK293 cells expressing hBK	High- Throughput FLIPR Assay	EC50	11.0 ± 1.4 µM	[1]
Nausch et al. (2014)	Guinea Pig Bladder Smooth Muscle Strips	Organ Bath (Spontaneous Contractions)	EC50	640 nM	[1]
Catacuzzeno et al. (Referenced in [2])	IGR39 Melanoma Cells	Whole-Cell Patch Clamp	Current Increase at +100 mV (20 µM NS19504)	~5-fold	[2]
Catacuzzeno et al. (Referenced in [2])	Panc-1 Pancreatic Cancer Cells	Whole-Cell Patch Clamp	Current Increase at +100 mV (20 µM NS19504)	~7-fold	[2]

Table 2: Electrophysiological Effects of NS19504 on BK Channels

Laboratory/ Study	Cell Type	Key Effect	Concentrati on	Quantitative Change	Citation
Nausch et al. (2014)	HEK293 cells expressing hBK	Leftward shift in voltage activation curve	10 μ M	-60 mV	[3]
Nausch et al. (2014)	Guinea Pig Bladder Smooth Muscle Cells	Increase in whole-cell current	0.32 μ M	127 \pm 7% of control	[1]
Nausch et al. (2014)	Guinea Pig Bladder Smooth Muscle Cells	Increase in whole-cell current	1.0 μ M	194% of control	[1]
Nausch et al. (2014)	Guinea Pig Bladder Smooth Muscle Cells	Increase in whole-cell current	3.2 μ M	258% of control	[1]
Nausch et al. (2014)	Guinea Pig Bladder Smooth Muscle Cells	Increase in whole-cell current	10 μ M	561% of control	[1]

Table 3: Selectivity Profile of NS19504 Against Other Ion Channels

Laboratory/ Study	Channel Type	Experiment al Method	Concentrati on	Effect (% of control or % inhibition)	Citation
Nausch et al. (2014)	hIK (KCa3.1)	Whole-Cell Patch Clamp	1 μ M	119 \pm 5%	[1]
Nausch et al. (2014)	hIK (KCa3.1)	Whole-Cell Patch Clamp	10 μ M	234 \pm 29%	[1]
Nausch et al. (2014)	hSK3 (KCa2.3)	Whole-Cell Patch Clamp	10 μ M	113 \pm 5%	[1]
Nausch et al. (2014)	hSK2 (KCa2.2)	Whole-Cell Patch Clamp	10 μ M	290 \pm 80%	[1]
Nausch et al. (2014)	Nav1.2	Whole-Cell Patch Clamp	10 μ M	3 \pm 3% inhibition	[1]

Table 4: Comparison of NS19504 with Other BK and KCa Channel Activators

Compound	Primary Target	EC50 / Potency	Key Selectivity Features	Citation
NS19504	BK (KCa1.1)	~11 μ M (in vitro assay), 640 nM (tissue)	Activates IK and SK channels at higher concentrations. [1]	[1]
NS-11021	BK (KCa1.1)	EC50 range 0.4-2.1 μ M	Potent BK activator, but may have off-target effects on intracellular Ca2+. [2][4]	[2][4]
BMS-191011	BK (KCa1.1)	Less effective than NS19504 and NS-11021 in some cancer cell lines. [2]	May activate inward currents at negative voltages. [5]	[2][5]
SKA-121	KCa3.1	EC50 = 109 nM	40-fold selective for KCa3.1 over KCa2.3.	
CyPPA	KCa2.2/KCa2.3	EC50 = 7.48 μ M (rat KCa2.2a)	Selective for KCa2.2 and KCa2.3 over KCa2.1 and KCa3.1. [6]	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Whole-Cell Patch-Clamp Electrophysiology (Nausch et al., 2014)

- **Cell Lines:** Human Embryonic Kidney (HEK) 293 cells stably expressing the human BK channel α -subunit (hBK) were used for heterologous expression studies. Freshly isolated smooth muscle cells from guinea pig urinary bladder were used for native channel recordings.[\[1\]](#)
- **Solutions:** The intracellular (pipette) solution typically contained (in mM): 154 KCl, 2 MgCl₂, 10 HEPES, and 5 EGTA, with free Ca²⁺ buffered to specific concentrations (e.g., 0.3 μ M). The extracellular (bath) solution contained (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES. Solutions were adjusted to a physiological pH.[\[1\]](#)
- **Recording:** Whole-cell currents were recorded using an amplifier (e.g., Axopatch 200B). Voltage ramps (e.g., from -100 mV to +50 mV over 200 ms) were applied to elicit currents. The effect of NS19504 was assessed by bath application of the compound at various concentrations.[\[1\]](#)
- **Data Analysis:** The increase in current amplitude at a specific voltage was measured to quantify the effect of NS19504. For voltage-activation curves, tail currents at a hyperpolarized potential (e.g., -120 mV) were measured after depolarizing voltage steps.[\[1\]](#)

Isolated Tissue Contraction Assays (Nausch et al., 2014)

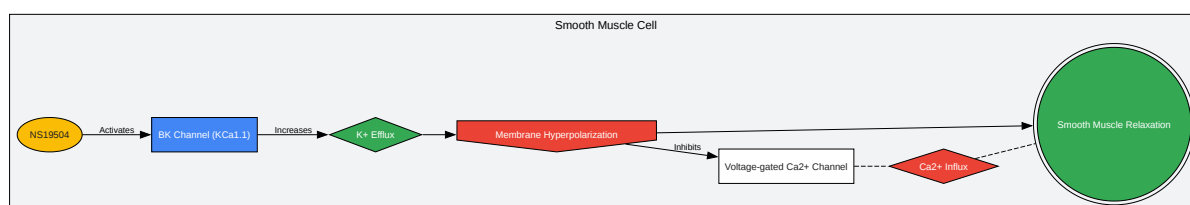
- **Tissue Preparation:** Urinary bladder strips were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.[\[3\]](#)
- **Measurement of Contractions:** The isometric tension of the bladder strips was recorded using force transducers. Spontaneous phasic contractions were allowed to stabilize before the addition of NS19504.[\[3\]](#)
- **Experimental Procedure:** Concentration-response curves were generated by cumulatively adding NS19504 to the organ bath. The inhibitory effect of NS19504 on spontaneous contractions was quantified. In some experiments, the BK channel blocker iberiotoxin was used to confirm the mechanism of action.[\[3\]](#)

Cell Viability and Migration Assays (Catacuzzeno et al. - referenced in[2])

- Cell Lines: Human melanoma (IGR39) and pancreatic duct adenocarcinoma (Panc-1) cell lines with high BK channel expression were used.[2]
- Proliferation Assay: Cell proliferation was monitored in real-time using a system like the xCELLigence. Cells were seeded, and after a period of stabilization, NS19504 was added. The cell index, a measure of cell number, was monitored over several days.[2]
- Migration Assay: The effect of NS19504 on cell migration was assessed using a wound-healing (scratch) assay or a Boyden chamber assay. The rate of wound closure or the number of cells migrating through a porous membrane towards a chemoattractant was quantified in the presence and absence of the compound.[2]

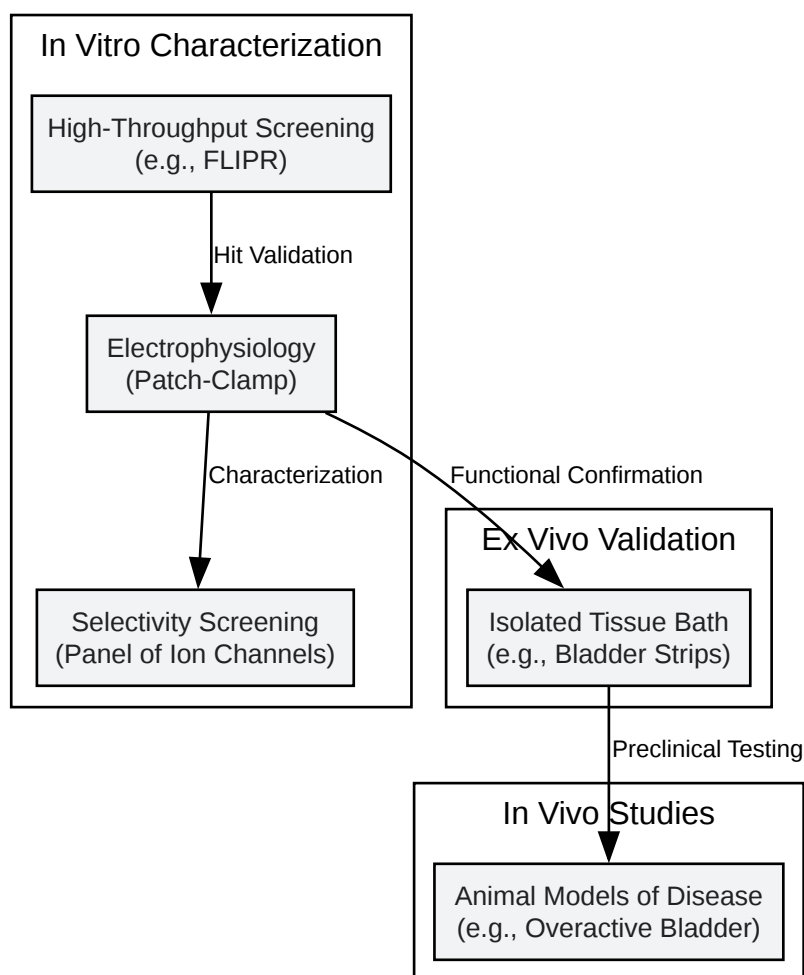
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of NS19504 and a typical experimental workflow for its characterization.



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Caption: Mechanism of action of NS19504 in smooth muscle cells.



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Caption: A typical experimental workflow for the characterization of a channel modulator like NS19504.

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